S1P₃ cAMP Inhibition: VPC24191 Matches S1P Efficacy but with 630‑Fold Lower Potency than the Endogenous Ligand
In CHO cells stably expressing human S1P₃ receptors, VPC24191 produced full inhibition of forskolin‑induced cAMP accumulation (Emax = 100 ± 15% of the S1P maximal response), establishing that it is a full agonist in this pathway. However, its potency was substantially lower: pEC₅₀ = 7.2 ± 0.0, corresponding to an EC₅₀ of approximately 63 nM, compared with S1P (pEC₅₀ = 10.0 ± 0.2; EC₅₀ ≈ 0.1 nM) and FTY720‑P (pEC₅₀ = 8.8 ± 0.1; EC₅₀ ≈ 1.6 nM) [1]. This ~630‑fold potency difference relative to S1P and ~40‑fold difference relative to FTY720‑P provide a wide experimental window for titrating S1P₃‑Gi‑coupled responses without saturating the receptor, making VPC24191 an ideal tool for concentration‑response studies where the endogenous ligand’s extreme potency causes immediate receptor desensitization.
| Evidence Dimension | S1P₃ receptor cAMP inhibition potency (pEC₅₀) and efficacy (Emax % of S1P) |
|---|---|
| Target Compound Data | pEC₅₀ = 7.2 ± 0.0; Emax = 100 ± 15% (n = 4) |
| Comparator Or Baseline | S1P: pEC₅₀ = 10.0 ± 0.2, Emax = 100%; FTY720‑P: pEC₅₀ = 8.8 ± 0.1, Emax = 101 ± 4%; VPC23019: pEC₅₀ = 7.2 ± 0.1, Emax = 103 ± 7% |
| Quantified Difference | VPC24191 is ~630‑fold less potent than S1P and ~40‑fold less potent than FTY720‑P, while maintaining full efficacy equivalent to S1P |
| Conditions | CHO‑FlpIn cells expressing human S1P₃ receptor; LANCE cAMP assay with 3 µM forskolin stimulation |
Why This Matters
Full agonism at low potency enables precise dosing to isolate S1P₃‑Gi signaling without triggering the tachyphylaxis seen with picomolar‑potency endogenous S1P.
- [1] Jongsma M, van Unen J, van Loenen PB, Michel MC, Peters SLM, Alewijnse AE. Different response patterns of several ligands at the sphingosine-1-phosphate receptor subtype 3 (S1P₃). Br J Pharmacol. 2009;156(8):1305-1311. Table 1. View Source
